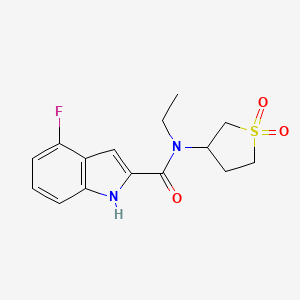
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide, also known as CTH or CTDP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been shown to increase dopamine levels in the striatum and to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of oxidative stress, the reduction of inflammation, and the enhancement of neurotrophic factor expression. It has also been shown to improve cognitive function and to protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide is its potential therapeutic properties, which make it a valuable tool for investigating the mechanisms of neurodegenerative diseases. However, its limited solubility in water and its low stability in solution can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide, including the investigation of its potential therapeutic effects on other diseases, such as depression and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide and to optimize its pharmacological properties for clinical use. Finally, the development of new synthesis methods and formulations of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide could improve its solubility and stability, making it a more viable option for lab experiments and potential clinical applications.
In conclusion, 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide is a synthetic compound that has shown promising potential as a therapeutic agent for neurodegenerative diseases. Its neuroprotective, anti-inflammatory, and anti-oxidant properties make it a valuable tool for investigating the mechanisms of these diseases. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine with N,N-dimethylformamide dimethyl acetal and subsequent reaction with 2,3-dimethoxybenzoyl chloride. The final product is obtained through recrystallization from methanol.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide has been investigated for its potential therapeutic effects on various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15(2)14(17)16-6-5-10-7-12(18-3)13(19-4)8-11(10)9-16/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZNFZOIKIZEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid](/img/structure/B6639221.png)












